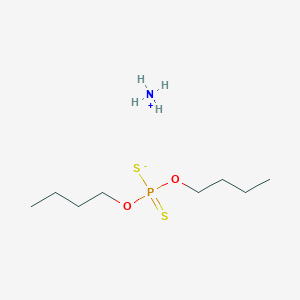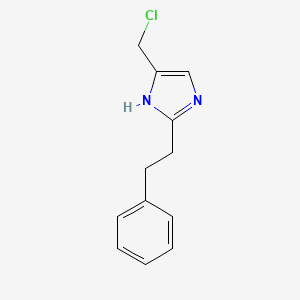
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, also known as DIBF, is a compound that is widely used in scientific research. It is a versatile compound that has been used to study a wide range of biological processes. DIBF is a carboxylic acid derivative of isobenzofuran, and is a common building block for organic synthesis. It is a colorless, crystalline solid with a melting point of 165-167 °C.
科学研究应用
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used to synthesize a wide range of compounds, including antibiotics, antifungals, and anti-inflammatory agents. It has also been used to study the structure and function of membrane proteins, as well as the biochemical and physiological effects of drugs. Additionally, it has been used to study the mechanism of action of enzymes and other biological molecules.
作用机制
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is not fully understood. However, it is believed that the compound binds to certain proteins in the cell, which can then lead to a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor, and can modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have anti-tumor and anti-cancer effects, as well as anti-viral effects. It has also been shown to have an effect on the central nervous system, including an anxiolytic effect.
实验室实验的优点和局限性
One of the major advantages of using 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid in laboratory experiments is its versatility. It can be used in a variety of experiments, including organic synthesis, drug discovery, and biochemistry. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, one of the major limitations of using this compound is its toxicity. It is classified as a hazardous substance and must be handled with care.
未来方向
Given its versatility and potential for use in a variety of scientific research applications, there are many potential future directions for 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid. One potential direction is the use of this compound as a drug delivery system. Additionally, it could be used to study the structure and function of membrane proteins, as well as the biochemical and physiological effects of drugs. It could also be used to study the mechanism of action of enzymes and other biological molecules. Additionally, it could be used to study the effects of drugs on the central nervous system, such as their anxiolytic effects. Finally, it could be used to study the effects of drugs on cancer cells, as well as their anti-tumor and anti-cancer effects.
合成方法
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized by a variety of methods, including aldol condensation, reaction with malononitrile, and reaction with malononitrile and anhydrous hydrogen fluoride. The most common method of synthesis is the aldol condensation, which involves the reaction of an aldehyde and a ketone to produce a β-hydroxyaldehyde. The aldehyde and ketone can be derived from a variety of sources, such as benzaldehyde and acetone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -20 to 80 °C.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves the oxidation of a commercially available starting material.", "Starting Materials": ["Phthalic anhydride", "Isobutyric acid", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Water"], "Reaction": [ "Step 1: Dissolve 20 g of phthalic anhydride in 100 mL of sulfuric acid.", "Step 2: Add 20 mL of isobutyric acid to the solution and stir for 30 minutes.", "Step 3: Slowly add 20 g of sodium hydroxide to the solution while stirring.", "Step 4: Dilute the solution with 100 mL of water and cool to room temperature.", "Step 5: Add 5 g of potassium permanganate to the solution while stirring.", "Step 6: Allow the reaction to proceed for 1 hour.", "Step 7: Filter the solution to remove any solid impurities.", "Step 8: Acidify the solution with hydrochloric acid.", "Step 9: Collect the resulting precipitate by filtration and wash with water.", "Step 10: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 11: Recrystallize the product from ethanol to obtain pure 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid." ] } | |
CAS 编号 |
26597-44-4 |
分子式 |
C₁₇H₂₀O₅ |
分子量 |
304.34 |
产品来源 |
United States |
Q & A
Q1: What is the role of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid in the synthesis of integrin antagonists?
A1: this compound serves as a crucial building block in the multi-step synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, which act as integrin antagonists []. It reacts with β-alanine benzyl ester p-toluenesulfonate to form a key intermediate, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester. This intermediate is then further modified to introduce various amine substituents, ultimately leading to the target integrin antagonist compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)
